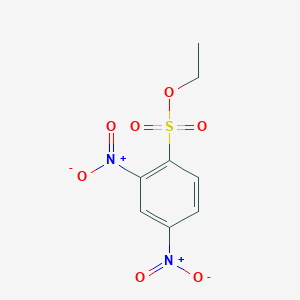
Ethyl 2,4-dinitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dinitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of two nitro groups and a sulfonate group attached to a benzene ring, with an ethyl group esterified to the sulfonate. It is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dinitrobenzenesulfonate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzenesulfonate to introduce nitro groups at the 2 and 4 positions of the benzene ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time. The final product is purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Ethyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding sulfonic acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 2,4-diaminobenzenesulfonate.
Hydrolysis: The products are 2,4-dinitrobenzenesulfonic acid and ethanol.
科学研究应用
Ethyl 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2,4-dinitrobenzenesulfonate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. This compound can also act as an electrophile, reacting with nucleophilic sites on biomolecules.
相似化合物的比较
Ethyl 2,4-dinitrobenzenesulfonate can be compared with other nitrobenzenesulfonates, such as:
- Mthis compound
- Propyl 2,4-dinitrobenzenesulfonate
- Butyl 2,4-dinitrobenzenesulfonate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
3183-89-9 |
|---|---|
分子式 |
C8H8N2O7S |
分子量 |
276.23 g/mol |
IUPAC 名称 |
ethyl 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C8H8N2O7S/c1-2-17-18(15,16)8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI 键 |
OXYBWFDZZUOBPR-UHFFFAOYSA-N |
规范 SMILES |
CCOS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




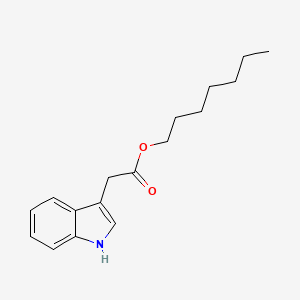
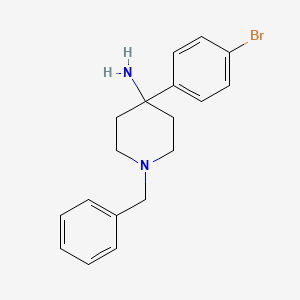
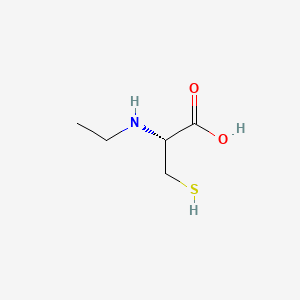
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)
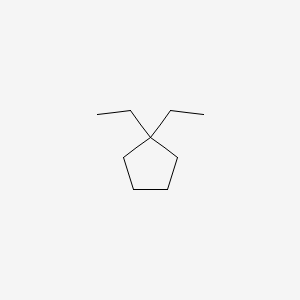
![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)


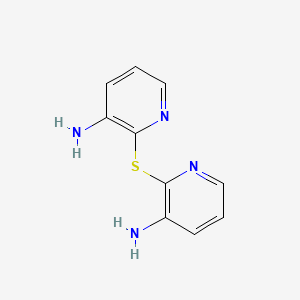
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
